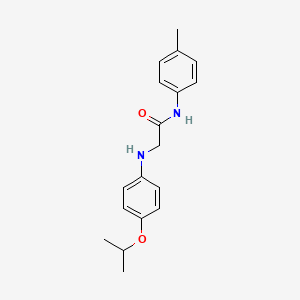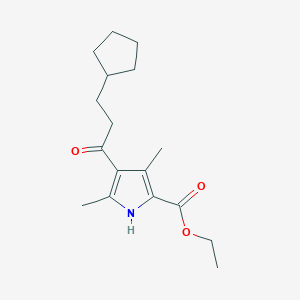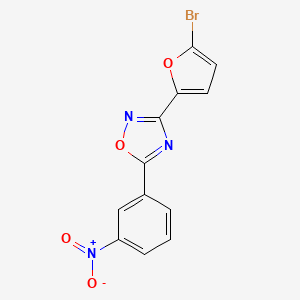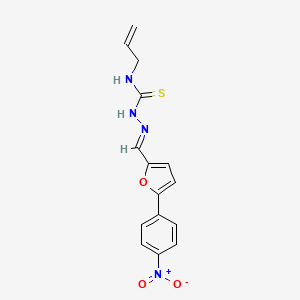![molecular formula C17H23F3N2O B5563517 1-(3-methylbutanoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5563517.png)
1-(3-methylbutanoyl)-4-[4-(trifluoromethyl)benzyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine derivatives are a class of compounds with a wide range of biological activities and applications in medicinal chemistry. The synthesis and structural analysis of these compounds provide essential insights into their potential uses in various scientific domains.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multistep reactions starting from basic piperazine or its analogs. For example, a heterocyclic compound with a piperazine moiety was obtained through a multistep synthesis using specific starting materials, characterized by IR, 1H NMR, and X-ray diffraction, indicating the complexity and specificity of synthesis strategies in this chemical class (Lv et al., 2019).
Molecular Structure Analysis
X-ray crystallography is a common technique for analyzing the molecular structure of piperazine derivatives, revealing insights into their conformation, bond lengths, and angles. Structural analyses can show how minor modifications in the molecular structure can significantly impact the compound's physical and chemical properties (Ninganayaka Mahesha et al., 2019).
Aplicaciones Científicas De Investigación
Anti-mycobacterial Activity and Structural Insights
Piperazine derivatives have been extensively studied for their potential anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The versatility of the piperazine scaffold in medicinal chemistry is highlighted by its incorporation into numerous potent anti-TB molecules. Studies elaborate on the design rationale and structure-activity relationships (SAR) of these molecules, providing valuable insights for the development of cost-effective and selective anti-mycobacterial agents (Girase et al., 2020).
Broad Therapeutic Uses of Piperazine Derivatives
Piperazine, a six-membered nitrogen-containing heterocycle, is integral to the design of a wide array of drugs with diverse therapeutic applications. These include roles as antipsychotics, antihistamines, antidepressants, anticancer, antiviral, and anti-inflammatory agents. The modification of the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules, underlining the scaffold's flexibility in drug discovery (Rathi et al., 2016).
Piperazine Derivatives in Antineoplastic Research
The investigation into piperazine-benzothiazinone derivatives, such as Macozinone (PBTZ169), for tuberculosis treatment showcases the compound's target specificity towards decaprenylphosphoryl ribose oxidase DprE1. This specificity is crucial for the synthesis of essential arabinan polymers of the cell wall in Mycobacterium tuberculosis. The promising results from pilot clinical studies support further development towards efficient TB drug regimens, indicating piperazine derivatives' potential in antineoplastic research (Makarov & Mikušová, 2020).
Significance in DNA Interaction
The interaction of piperazine derivatives, such as Hoechst 33258 and its analogs, with the minor groove of double-stranded B-DNA, exemplifies the structural and functional diversity of these compounds. These interactions, which display specificity for AT-rich sequences, underline the piperazine derivatives' potential in designing drugs that modulate DNA functions, offering pathways for innovative treatments (Issar & Kakkar, 2013).
Propiedades
IUPAC Name |
3-methyl-1-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O/c1-13(2)11-16(23)22-9-7-21(8-10-22)12-14-3-5-15(6-4-14)17(18,19)20/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEXXUFSKMJFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644695 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Methyl-1-[4-(4-trifluoromethyl-benzyl)-piperazin-1-yl]-butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B5563467.png)

![2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5563491.png)
![N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563499.png)

![N-(3-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5563510.png)


![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563530.png)
![N-(2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5563536.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5563542.png)

![4-(methoxymethyl)-6-methyl-2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5563554.png)